4-methoxy-1-phenyl-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
4-methoxy-1-phenyl-5-[3-(triazol-1-yl)azetidine-1-carbonyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-26-16-9-17(24)22(13-5-3-2-4-6-13)12-15(16)18(25)21-10-14(11-21)23-8-7-19-20-23/h2-9,12,14H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHASHJVLINVJBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)N2CC(C2)N3C=CN=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-phenyl-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one typically involves multiple steps, including the formation of the triazole ring, the azetidine ring, and the dihydropyridinone moiety. The azetidine ring can be synthesized through nucleophilic substitution reactions involving azetidine precursors . The dihydropyridinone moiety is often introduced through condensation reactions involving appropriate starting materials .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective starting materials. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-1-phenyl-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield a corresponding aldehyde or carboxylic acid .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit significant antimicrobial activities. The incorporation of the azetidine and dihydropyridinone structures may enhance this effect. Studies have shown that similar compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential applications as antibacterial agents .
Anticancer Potential
The compound has been evaluated for its anticancer properties. Analogous triazole derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism of action may involve interference with cellular signaling pathways or direct cytotoxic effects on cancer cells .
Inhibitors of Enzymatic Activity
The compound's structural features suggest it may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, similar compounds have been studied as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis. This inhibition could be beneficial in treating conditions like autoimmune diseases and certain cancers .
Drug Development
Given its diverse biological activities, 4-methoxy-1-phenyl-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one serves as a promising lead compound for drug development. Its unique combination of functional groups allows for further modifications to enhance efficacy and reduce toxicity.
Case Study 1: Antimicrobial Activity Evaluation
In a study evaluating the antimicrobial activity of related compounds, derivatives were tested against E. coli and S. aureus using the disc diffusion method. Results indicated that certain analogs exhibited significant inhibition zones, suggesting effective antimicrobial properties that could be harnessed for therapeutic use .
Case Study 2: Anticancer Screening
Another study focused on the anticancer potential of triazole-containing compounds demonstrated that several derivatives showed cytotoxic effects against breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest, highlighting the importance of structural modifications in enhancing biological activity .
Mechanism of Action
The mechanism of action of 4-methoxy-1-phenyl-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The triazole ring can act as a hydrogen bond acceptor and donor, facilitating binding to target enzymes and receptors . The azetidine ring and dihydropyridinone moiety contribute to the compound’s overall stability and bioactivity . These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations:
Core Heterocycle Differences: The target compound’s dihydropyridinone core is structurally distinct from the tetrahydroimidazo[1,2-a]pyridine in . The latter’s fused bicyclic system may enhance planarity and π-stacking interactions, whereas the dihydropyridinone’s partial saturation could improve solubility .
Substituent Effects :
- The azetidine-triazole group in the target compound introduces a compact, polar motif capable of hydrogen bonding, contrasting with the bulky phenethyl and nitro groups in , which may hinder membrane permeability .
- The oxadiazole ring in is a bioisostere for ester or amide groups, often used to enhance metabolic stability. Its absence in the target compound suggests differences in pharmacokinetic profiles .
Synthetic and Analytical Challenges: The nitro and cyano groups in ’s compound likely contribute to its high melting point (243–245°C), whereas the target compound’s methoxy and triazole groups might lower its melting point (data needed) .
The oxadiazole in is often linked to anticancer activity, suggesting divergent therapeutic applications .
Biological Activity
The compound 4-methoxy-1-phenyl-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one is a complex heterocyclic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 365.41 g/mol. The structure features a dihydropyridinone core linked to a triazole and an azetidine moiety, which are known for their pharmacological relevance.
Anticancer Activity
Recent studies have indicated that compounds containing triazole and dihydropyridinone moieties exhibit significant anticancer properties. For instance, derivatives of triazoles have shown promising results against various cancer cell lines:
- In vitro studies revealed that triazole derivatives can inhibit the proliferation of human cancer cell lines with IC50 values ranging from micromolar to submicromolar concentrations .
- A specific study highlighted that triazole-containing compounds demonstrated cytotoxic effects against colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines, with IC50 values as low as 6.2 μM for some derivatives .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Triazole derivatives have been reported to exhibit:
- Antibacterial effects against Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness depending on the substituents on the triazole ring .
- Antifungal properties , particularly against strains such as Candida albicans, indicating a broad-spectrum antimicrobial activity .
Enzyme Inhibition
Research has shown that compounds similar to This compound can act as enzyme inhibitors:
- Acetylcholinesterase (AChE) inhibition has been noted, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
- Additionally, some derivatives have shown potential as urease inhibitors, which could be beneficial in treating urinary tract infections .
Case Study 1: Anticancer Efficacy
In a study conducted by researchers exploring the anticancer properties of triazole derivatives, it was found that the introduction of specific substituents significantly enhanced the cytotoxicity against MCF-7 cells. The structure–activity relationship (SAR) analysis indicated that modifications on the triazole ring could lead to improved potency .
Case Study 2: Antimicrobial Properties
Another investigation focused on synthesizing various triazole derivatives, including those similar to our compound. The synthesized compounds were tested against several bacterial strains. Notably, one derivative exhibited an MIC (minimum inhibitory concentration) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an effective antimicrobial agent .
Q & A
Basic: What are the critical steps and reagents for synthesizing this compound, and how are reaction conditions optimized?
Answer:
The synthesis involves multi-step organic reactions, including:
- Cyclization : Formation of the azetidine ring using carbodiimide coupling agents (e.g., EDC or DCC) to link the triazole moiety to the azetidine carbonyl group .
- Functionalization : Introduction of the methoxy and phenyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane) to isolate intermediates.
Optimization : Reaction temperature (reflux vs. room temperature), solvent polarity, and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) are systematically tested using Design of Experiments (DoE) to maximize yield (>70%) and purity (>95%) .
Basic: Which spectroscopic and analytical methods are essential for structural confirmation?
Answer:
- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to verify methoxy (δ 3.8–4.0 ppm), dihydropyridinone carbonyl (δ 165–170 ppm), and triazole protons (δ 7.5–8.0 ppm) .
- IR : Peaks at ~1700 cm⁻¹ (carbonyl stretch) and ~1250 cm⁻¹ (C-O from methoxy) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .
Advanced: How can X-ray crystallography resolve conformational ambiguities in the azetidine-triazole moiety?
Answer:
- Crystallization : Grow single crystals via vapor diffusion (e.g., DMF/ethanol) .
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bonding networks (e.g., O-H⋯N interactions) .
- Validation : WinGX/ORTEP for thermal ellipsoid visualization and geometry analysis (e.g., dihedral angles between azetidine and triazole rings) .
Advanced: How to address contradictory biological activity data in enzyme inhibition assays?
Answer:
- Experimental Replication : Standardize assay conditions (pH 7.4, 37°C) and enzyme sources (e.g., recombinant vs. tissue-extracted proteins) .
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values; outliers are analyzed via ANOVA (p < 0.05) .
- Molecular Docking : AutoDock Vina to compare binding poses with crystallographic data (RMSD < 2.0 Å) .
Advanced: What computational strategies predict the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction : SwissADME for logP (2.5–3.5), solubility (LogS > -4), and BBB permeability .
- Metabolism : CYP450 isoform interaction analysis (CYP3A4/2D6) using Schrödinger’s QikProp .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability in aqueous/lipid bilayers .
Basic: How to assess the compound’s stability under varying pH and temperature?
Answer:
- Forced Degradation : Incubate in HCl (pH 1.2), PBS (pH 7.4), and NaOH (pH 12) at 40°C for 24 hours.
- HPLC Analysis : Monitor degradation products (e.g., hydrolysis of the carbonyl group) with C18 columns and UV detection (λ = 254 nm) .
Advanced: What are the challenges in synthesizing enantiopure forms of this compound?
Answer:
- Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column) or enzymatic kinetic resolution (e.g., lipase B) .
- Asymmetric Catalysis : Employ Jacobsen’s catalyst for azetidine ring formation (ee > 90%) .
Basic: How is the compound’s purity validated before biological testing?
Answer:
- Elemental Analysis : Match calculated vs. experimental C, H, N values (deviation < 0.4%) .
- HPLC-PDA : Purity >95% with no co-eluting peaks at 210–400 nm .
Advanced: What role does the triazole-azetidine motif play in target binding?
Answer:
- Hydrogen Bonding : Triazole N-atoms act as H-bond acceptors with enzyme active sites (e.g., kinase ATP pockets) .
- Conformational Rigidity : Azetidine’s 90° dihedral angle optimizes steric fit in hydrophobic pockets .
Advanced: How to design SAR studies for derivatives with enhanced activity?
Answer:
- Scaffold Modifications : Replace methoxy with halogen (e.g., Cl, F) or alkyl groups .
- Bioisosteres : Substitute triazole with tetrazole or imidazole to improve metabolic stability .
- In Vivo Validation : Use murine models for pharmacokinetics (t₁/₂, AUC) and toxicity (LD₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
